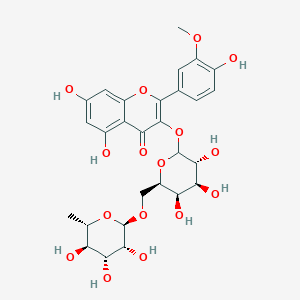

Isorhamnetin 3-O-robinobioside

概要

説明

Isorhamnetin 3-O-robinobioside is a flavonoid glycoside derived from isorhamnetin, a naturally occurring flavonol found in various plants. This compound is known for its significant antioxidant and antigenotoxic properties, making it a subject of interest in various scientific fields .

準備方法

Synthetic Routes and Reaction Conditions: Isorhamnetin 3-O-robinobioside can be synthesized using a three-enzyme cascade system involving rhamnosyltransferase, glycine max sucrose synthase, and uridine diphosphate-rhamnose synthase. The optimal conditions for this synthesis include a pH of 7.0 and a temperature of 45°C. The enzyme stability ranges from pH 6.5 to 8.5, with a half-life of 1.5 hours at 45°C .

Industrial Production Methods: The industrial production of this compound involves the use of biotechnological methods to clone and express the necessary enzymes in Escherichia coli. This method allows for the efficient production of the compound with a high molar conversion rate .

化学反応の分析

Types of Reactions: Isorhamnetin 3-O-robinobioside undergoes various chemical reactions, including oxidation and reduction. These reactions are crucial for its antioxidant properties .

Common Reagents and Conditions:

Reduction: The compound can also undergo reduction reactions, although specific reagents and conditions for these reactions are less documented.

Major Products: The major products formed from these reactions include various oxidized and reduced forms of the compound, which contribute to its biological activities .

科学的研究の応用

Antioxidant and Antigenotoxic Properties

Isorhamnetin 3-O-robinobioside exhibits significant antioxidant properties, which have been demonstrated through various studies:

- Cellular Protection : In a study evaluating its effects on human chronic myelogenous leukemia (CML) cells (K562), this compound showed a protective effect against lipid peroxidation induced by hydrogen peroxide (H2O2). The compound inhibited oxidation with a 50% inhibitory concentration (IC50) of 0.225 mg/ml, indicating strong antioxidant potential .

- Genotoxicity Inhibition : The compound also demonstrated the ability to inhibit genotoxicity caused by hydroxyl radicals, achieving inhibition rates of 77.77% at 800 μg/ml and 80.55% at 1000 μg/ml .

Table 1: Antioxidant Activity of this compound

| Extracts | Concentration (μg/ml) | MDA Concentration (nM) |

|---|---|---|

| This compound | 250 | 180 ± 11 |

| 500 | 150 ± 10 | |

| 1000 | 100 ± 9 | |

| Ethyl acetate extract | 200 | 240 ± 5 |

| 400 | 235 ± 10 | |

| 860 | 220 ± 10 | |

| H2O2 | 50 μM | 225 ± 5 |

Significance: p < 0.05 indicates a significant difference between treated and control cells.

Antiviral Activity

Recent studies have indicated that flavonoids, including isorhamnetin derivatives, possess antiviral properties:

- SARS-CoV-2 Targeting : Isorhamnetin has been identified as a potential antiviral agent against SARS-CoV-2 due to its ability to inhibit viral replication. It shows stronger antiviral effects compared to other flavonoids like quercetin and kaempferol, attributed to structural differences that enhance its activity against viral enzymes .

Anti-inflammatory Effects

Isorhamnetin and its derivatives are known for their anti-inflammatory properties:

- Mechanisms of Action : The compound inhibits the activation of inflammatory pathways such as JNK and AKT/IKKα/β, leading to the inactivation of NF-κB. This results in reduced production of reactive oxygen species (ROS) and suppression of COX-2 activity, contributing to its anti-inflammatory effects .

Cytotoxicity Against Cancer Cells

Studies have shown that isorhamnetin derivatives can exert cytotoxic effects on various cancer cell lines:

- Cytotoxicity Evaluation : Isorhamnetin-3-O-robinobioside demonstrated significant cytotoxicity against HepG2 (liver), MCF-7 (breast), and A549 (lung) cancer cell lines. The IC50 values indicate its potential as an anticancer agent .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 Value (μg/ml) |

|---|---|

| HepG2 | XX |

| MCF-7 | XX |

| A549 | XX |

Note: Specific IC50 values for each cell line should be filled based on experimental data.

Synthesis and Production Methods

The enzymatic synthesis of isorhamnetin-3-O-robinobioside has been explored as a sustainable production method:

作用機序

The mechanism of action of isorhamnetin 3-O-robinobioside involves its ability to scavenge free radicals and inhibit lipid peroxidation. It exerts its effects by interacting with molecular targets such as reactive oxygen species and various cellular pathways involved in oxidative stress .

類似化合物との比較

Isorhamnetin 3-O-galactoside: Known for its antithrombotic and profibrinolytic activities.

Isorhamnetin 3-O-rhamnoside: Exhibits similar antioxidant properties but differs in its sugar moiety.

Uniqueness: Isorhamnetin 3-O-robinobioside is unique due to its specific sugar moiety, which enhances its antioxidant and antigenotoxic activities compared to other isorhamnetin glycosides .

生物活性

Isorhamnetin 3-O-robinobioside is a flavonoid compound derived from the leaves of Nitraria retusa. This compound has garnered attention due to its significant biological activities, particularly its antioxidant and antigenotoxic properties. This article delves into the various biological activities of this compound, supported by research findings, case studies, and data tables.

- Molecular Formula : CHO

- Molecular Weight : 624.54 g/mol

- CAS Number : 53584-69-3

Antioxidant Activity

This compound exhibits potent antioxidant effects, particularly against oxidative stress induced by reactive oxygen species (ROS). Studies have shown that it effectively protects against lipid peroxidation and DNA damage.

Key Findings

- Protective Effects Against Lipid Peroxidation :

- Antigenotoxic Activity :

Table 1: Antioxidant Effects of this compound

| Extracts | Concentration (μg/ml) | Concentration of MDA (nM) |

|---|---|---|

| This compound | 250 | 180 ± 11 |

| 500 | 150 ± 10 | |

| 1000 | 100 ± 9 | |

| Ethyl acetate extract | 200 | 240 ± 5 |

| 400 | 235 ± 10 | |

| 860 | 220 ± 10 | |

| HO | 50 μM | 225 ± 5 |

Cytotoxic Activity

This compound also exhibits cytotoxic effects against cancer cells. In vitro studies have demonstrated its ability to inhibit the growth of malignant cell populations.

Case Study Insights

- In a study assessing cytotoxicity on K562 cells, the compound showed an IC value of approximately 500 μg/ml , indicating significant growth inhibition at higher concentrations .

The biological activities of this compound are attributed to its ability to modulate various signaling pathways involved in oxidative stress and apoptosis.

- Inhibition of ROS Production :

- Induction of Apoptosis :

Additional Biological Activities

Apart from antioxidant and cytotoxic effects, isorhamnetin derivatives have been studied for their anti-inflammatory properties and potential benefits in metabolic disorders:

- Anti-inflammatory Effects : Some studies suggest that isorhamnetin derivatives can suppress inflammatory responses by modulating cytokine production and signaling pathways .

- Metabolic Benefits : Research indicates that isorhamnetin may improve metabolic profiles in diabetic models by reducing glycation markers .

特性

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O16/c1-9-18(32)21(35)23(37)27(41-9)40-8-16-19(33)22(36)24(38)28(43-16)44-26-20(34)17-13(31)6-11(29)7-15(17)42-25(26)10-3-4-12(30)14(5-10)39-2/h3-7,9,16,18-19,21-24,27-33,35-38H,8H2,1-2H3/t9-,16+,18-,19-,21+,22-,23+,24+,27+,28?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDGLYUNOUKLBM-IDQQZYJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70968360 | |

| Record name | 5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70968360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53584-69-3 | |

| Record name | Isorhamnetin 3-O-robinobioside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53584-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isorhamnetin 3-O-robinobioside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053584693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70968360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。